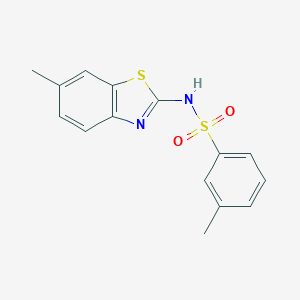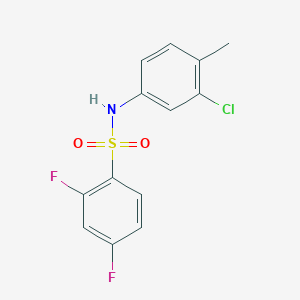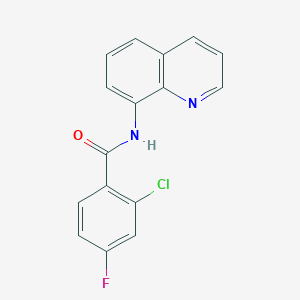
2-ethoxy-N-(3-pyridinylmethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-(3-pyridinylmethyl)nicotinamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of nicotinamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-ethoxy-N-(3-pyridinylmethyl)nicotinamide is not fully understood. However, it has been found to activate the Nrf2/ARE pathway, which is a key regulator of antioxidant and anti-inflammatory responses. It has also been found to inhibit the activity of various enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and neuronal damage. It has also been found to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-ethoxy-N-(3-pyridinylmethyl)nicotinamide in lab experiments is its ability to cross the blood-brain barrier. This makes it a promising candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research on 2-ethoxy-N-(3-pyridinylmethyl)nicotinamide. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to explore its potential in treating other diseases, such as cancer and diabetes. Additionally, the development of more efficient synthesis methods and formulations for this compound could improve its potential for clinical use.
Synthesis Methods
The synthesis of 2-ethoxy-N-(3-pyridinylmethyl)nicotinamide can be achieved through a multistep process involving the reaction of various reagents. The starting material, 2-ethoxy-5-nitropyridine, is reacted with sodium methoxide to produce 2-ethoxy-5-methoxypyridine. This compound is then reacted with 3-chloromethylpyridine to produce 2-ethoxy-N-(3-pyridinylmethyl)pyridine-5-carboxamide. Finally, this compound is reacted with nicotinic acid to produce this compound.
Scientific Research Applications
2-ethoxy-N-(3-pyridinylmethyl)nicotinamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential in treating various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
Molecular Formula |
C14H15N3O2 |
|---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
2-ethoxy-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H15N3O2/c1-2-19-14-12(6-4-8-16-14)13(18)17-10-11-5-3-7-15-9-11/h3-9H,2,10H2,1H3,(H,17,18) |
InChI Key |
SNQRFFDHVDXRJS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=N1)C(=O)NCC2=CN=CC=C2 |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate](/img/structure/B262886.png)

![4-cyano-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B262900.png)


![4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B262915.png)
![3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262921.png)

![3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262936.png)
![N-[2-(2-thienyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B262948.png)
![2,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B262950.png)
